N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide

Description

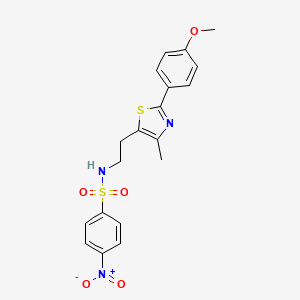

This compound features a thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. A sulfonamide group (-SO₂-NH₂) is attached via an ethyl linker to the thiazole’s 5-position, while the sulfonamide nitrogen is further substituted with a 4-nitrobenzene moiety. The nitro group confers strong electron-withdrawing properties, influencing reactivity and binding interactions.

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-13-18(28-19(21-13)14-3-7-16(27-2)8-4-14)11-12-20-29(25,26)17-9-5-15(6-10-17)22(23)24/h3-10,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMSNDSFLLROND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asCathepsin S and receptors like EGFR and VEGFR-2 . These targets play crucial roles in various cellular processes, including inflammation, cancer progression, and regulation of cellular metabolism.

Mode of Action

It’s suggested that the compound may exert its effects through theselective antagonism of peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Biochemical Pathways

The compound may influence the O-GlcNAc pathway , a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function. Activation of the O-GlcNAc pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues.

Biological Activity

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide, a compound with a complex structure, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and is characterized by the following structural features:

- Thiazole ring : Contributes to biological activity through interaction with various biological targets.

- Nitrobenzenesulfonamide group : Known for its role in antimicrobial activity.

- Methoxyphenyl substituent : May enhance lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly lipoxygenases (LOX), which are crucial in the synthesis of leukotrienes that mediate inflammatory responses .

- Antimicrobial Properties : Its sulfonamide moiety suggests potential antibacterial activity, which has been explored in various studies. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains .

- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by modulating cytokine production and inhibiting the NF-kB signaling pathway .

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved interference with folate synthesis pathways, which are essential for bacterial growth .

Anti-inflammatory Activity

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

- Study on Lipoxygenase Inhibition :

- Clinical Implications in Diabetic Models :

Data Summary

Scientific Research Applications

Pharmacological Properties

1.1 Anticonvulsant Activity

Research indicates that thiazole derivatives, including those similar to N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide, exhibit significant anticonvulsant properties. Compounds with thiazole moieties have been shown to possess protective effects against seizures in various animal models. For instance, certain thiazole-integrated compounds demonstrated median effective doses significantly lower than standard anticonvulsant medications like ethosuximide, suggesting a promising therapeutic profile for seizure management .

1.2 Antimicrobial Activity

The compound's structure suggests potential antibacterial and antifungal properties. Studies on thiazole derivatives have revealed their effectiveness against a range of microbial pathogens. For example, specific thiazole-linked compounds exhibited antimicrobial activity comparable to established antibiotics such as norfloxacin. This suggests that this compound may be explored as a candidate for developing new antimicrobial agents .

1.3 Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The structural features of these compounds play a crucial role in their cytotoxic effects against various cancer cell lines. Research has indicated that modifications in the thiazole ring and the presence of electron-withdrawing groups can enhance the anticancer activity of these derivatives, opening avenues for further exploration of this compound in oncology .

Case Studies

Several case studies highlight the applications of thiazole derivatives in medical research:

- Anticonvulsant Screening : A study evaluated a series of thiazole-based compounds for anticonvulsant activity using the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) test. Compounds similar to this compound showed promising results with significant seizure protection rates compared to controls .

- Antimicrobial Efficacy : Another investigation assessed various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that specific modifications on the thiazole ring enhanced antibacterial potency, making them potential candidates for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Heterocyclic Cores

N-(2-(5-(4-Methoxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazol-4-yl)ethyl)-4-Pentyl-Benzenesulfonamide (Compound 2, )

- Core Structure : Imidazole ring vs. thiazole in the target compound.

- Substituents : A pyridinyl group at position 2 and a pentylbenzenesulfonamide at position 3.

- Key Differences :

- The imidazole ring (two nitrogen atoms) may enhance hydrogen bonding compared to thiazole’s single nitrogen.

- The pentyl chain increases hydrophobicity, whereas the target’s nitro group enhances polarity and electron deficiency.

- Biological Implications : Imidazole derivatives often target cytochrome P450 enzymes, while thiazoles are associated with kinase inhibition .

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9, )

- Core Structure : 1,2,4-Triazole ring vs. thiazole.

- Substituents : Sulfonylphenyl and difluorophenyl groups.

- Key Differences :

- Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in thiazoles.

- Fluorine substituents improve metabolic stability compared to the nitro group.

- Analytical Data : IR spectra confirm C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, similar to sulfonamide vibrations in the target compound .

Sulfonamide-Containing Analogues

Formoterol-Related Compounds ()

- Examples: Formoterol-related compound B: Contains a 4-methoxyphenyl group linked to an ethylaminoethanol backbone.

- Key Differences :

Impurity H(EP) ()

- Structure: 1-[(1RS)-1-(4-Methoxyphenyl)-2-[[2-(4-Methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol.

- Key Differences: Cyclohexanol and dual methoxyphenyl groups enhance steric bulk, reducing solubility compared to the target’s compact thiazole-sulfonamide system. The tertiary amine in Impurity H may increase basicity versus the sulfonamide’s acidity .

Physicochemical and Pharmacokinetic Properties

Analytical Characterization

- IR Spectroscopy: Target: S=O stretches (~1350 cm⁻¹, sulfonamide), NO₂ asymmetric stretch (~1520 cm⁻¹). Triazoles: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) .

- NMR :

- Thiazole protons (δ 6.8–7.5 ppm), ethyl linker (δ 3.1–3.5 ppm), and nitrobenzene aromatic signals (δ 8.0–8.3 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.